Cas no 2090920-72-0 (3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol)

3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol
- 2090920-72-0
- EN300-1997748
-
- Inchi: 1S/C11H13ClN2O/c12-7-1-2-8-9(10(13)3-4-15)6-14-11(8)5-7/h1-2,5-6,10,14-15H,3-4,13H2
- InChI Key: YKHZQOGLLCMMRR-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC=C2C(CCO)N
Computed Properties
- Exact Mass: 224.0716407g/mol
- Monoisotopic Mass: 224.0716407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 62Ų
3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1997748-1.0g |
3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol |
2090920-72-0 | 1g |
$1286.0 | 2023-06-01 | ||
Enamine | EN300-1997748-1g |
3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol |
2090920-72-0 | 1g |
$1286.0 | 2023-09-16 | ||
Enamine | EN300-1997748-0.05g |
3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol |
2090920-72-0 | 0.05g |
$1080.0 | 2023-09-16 | ||
Enamine | EN300-1997748-2.5g |
3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol |
2090920-72-0 | 2.5g |
$2520.0 | 2023-09-16 | ||
Enamine | EN300-1997748-0.5g |
3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol |
2090920-72-0 | 0.5g |
$1234.0 | 2023-09-16 | ||
Enamine | EN300-1997748-5g |
3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol |
2090920-72-0 | 5g |
$3728.0 | 2023-09-16 | ||
Enamine | EN300-1997748-10g |
3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol |
2090920-72-0 | 10g |
$5528.0 | 2023-09-16 | ||
Enamine | EN300-1997748-0.1g |
3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol |
2090920-72-0 | 0.1g |
$1131.0 | 2023-09-16 | ||
Enamine | EN300-1997748-0.25g |
3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol |
2090920-72-0 | 0.25g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-1997748-5.0g |
3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol |
2090920-72-0 | 5g |
$3728.0 | 2023-06-01 |
3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol Related Literature
-
Peng Chen Nanoscale, 2010,2, 1474-1479
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
Additional information on 3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol
Recent Advances in the Study of 3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol (CAS: 2090920-72-0)
3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol (CAS: 2090920-72-0) is a novel indole derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drug candidates for neurological and oncological disorders. The presence of the 6-chloroindole moiety and the amino-propanol side chain contributes to its bioactivity, making it a subject of intense research.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of 3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a modulator of serotonin receptors, suggesting potential applications in the treatment of mood disorders such as depression and anxiety. The compound exhibited high affinity for 5-HT2A and 5-HT2C receptors, with selectivity over other serotonin receptor subtypes. This finding underscores its potential as a lead compound for the development of next-generation antidepressants.
In addition to its neurological applications, 3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol has also been investigated for its anticancer properties. A preclinical study conducted by researchers at the National Cancer Institute revealed that the compound induces apoptosis in certain cancer cell lines, particularly those associated with colorectal and breast cancers. The mechanism appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is often dysregulated in cancer. These findings were published in the European Journal of Medicinal Chemistry in early 2024, highlighting the compound's dual therapeutic potential.
The synthesis and optimization of 3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol have also been a focus of recent research. A team from the University of Cambridge developed a scalable synthetic route that improves yield and purity, as reported in Organic Letters (2023). This advancement is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes. The synthetic methodology involves a key asymmetric reduction step, which has been optimized to achieve high enantiomeric purity, a crucial factor for pharmacological activity.
Despite these promising developments, challenges remain in the clinical translation of 3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol. Pharmacokinetic studies indicate that the compound has moderate bioavailability and a relatively short half-life, necessitating further structural modifications or formulation strategies to enhance its drug-like properties. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations. These efforts are documented in a recent review article in Advanced Drug Delivery Reviews (2024), which provides a comprehensive overview of the current state of research.
In conclusion, 3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol (CAS: 2090920-72-0) represents a promising scaffold for the development of new therapeutic agents. Its diverse pharmacological activities, coupled with recent advancements in synthesis and formulation, position it as a compound of significant interest in the chemical biology and medicinal chemistry communities. Future research will likely focus on optimizing its pharmacokinetic profile and exploring its efficacy in more complex disease models, paving the way for potential clinical applications.
2090920-72-0 (3-amino-3-(6-chloro-1H-indol-3-yl)propan-1-ol) Related Products
- 2228311-93-9(2-2-(1H-pyrazol-1-yl)phenylethane-1-sulfonyl fluoride)
- 391217-99-5(N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide)
- 1261669-48-0(Methyl 5-chloro-6-(2,4,5-trichlorophenyl)picolinate)
- 2228184-42-5(2-methyl-3-(piperidin-3-yl)methylpyrazine)
- 2172514-70-2(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbut-2-ynamidoacetic acid)
- 2176544-55-9(1-[3-(1H-1,2,4-Triazol-1-yl)-1-piperidinyl]-2-propen-1-one)
- 65472-14-2(2,2,6,6-Tetrafluoro-4-phenylmorpholine)
- 939986-90-0(N-[1-(3-Chloro-2-quinoxalinyl)-4-piperidinyl]carbamic acid tert-butyl ester)
- 2228366-39-8(tert-butyl N-methyl-N-2-(3-methyl-1-benzofuran-2-yl)-1-oxopropan-2-ylcarbamate)
- 2034412-65-0(2-(2-fluorophenoxy)-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one)



